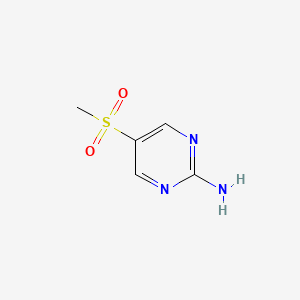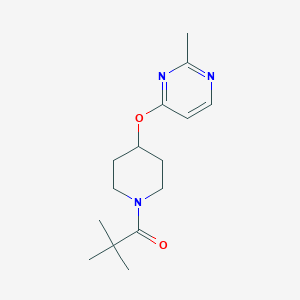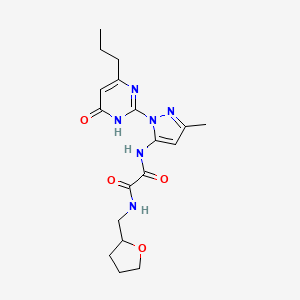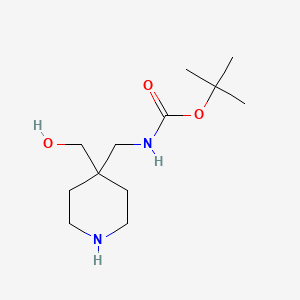
5-Methylsulfonylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylsulfonylpyrimidin-2-amine is a chemical compound that has gained significant interest in the fields of research and industry . It has a molecular formula of C5H7N3O2S and a molecular weight of 173.19 .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes 5-Methylsulfonylpyrimidin-2-amine, involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 5-Methylsulfonylpyrimidin-2-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The 5 position of the ring is substituted with a methylsulfonyl group and the 2 position with an amine group .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methylsulfonylpyrimidin-2-amine are not detailed in the search results, pyrimidines are known to undergo a variety of reactions. These include reactions with electrophiles due to the electron-rich nature of the pyrimidine ring .Physical And Chemical Properties Analysis
5-Methylsulfonylpyrimidin-2-amine has a molecular weight of 173.19 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 5-Methylsulfonylpyrimidin-2-amine, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines are known to exhibit antioxidant effects. They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs. They can inhibit the growth of harmful microorganisms, making them useful in treating various infections .
Antiviral Applications
Pyrimidines have also found use in the development of antiviral drugs. They can inhibit the replication of viruses, thereby helping to treat viral infections .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs. They can inhibit the growth and proliferation of cancer cells, making them useful in cancer treatment .
Neurological Disorder Treatment
Pyrimidines have potential medicinal properties important to central nervous system (CNS)-active agents. They can be used in the treatment of various neurological disorders .
Chronic Pain Management
Pyrimidines have been found to have analgesic effects, making them useful in the management of chronic pain .
Diabetes Mellitus Treatment
Pyrimidines have been used in the treatment of diabetes mellitus. They can help regulate blood sugar levels, making them useful in managing this chronic condition .
Future Directions
properties
IUPAC Name |
5-methylsulfonylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEMPSKPFAUAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylsulfonylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)
![1-{6-[2-(benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-methylpiperidine-4-carboxamide](/img/structure/B2668393.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668395.png)

![{2-[1-(2-Methylprop-2-enyl)benzimidazol-2-ylthio]ethoxy}benzene](/img/structure/B2668398.png)
![3-chloro-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668400.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2668403.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2668405.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2668406.png)
![3-Methoxy-N-methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2668407.png)